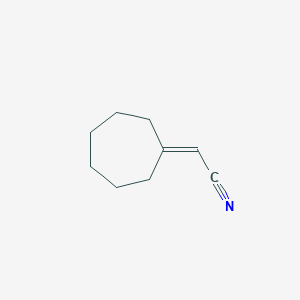

Cycloheptylideneacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cycloheptylideneacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHSPIHXPCKQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=CC#N)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cycloheptylideneacetonitrile and Analogues

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and is a fundamental reaction in organic chemistry for the synthesis of α,β-unsaturated compounds. The reaction typically proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

Direct Condensation of Cycloheptanone (B156872) with Acetonitrile (B52724) Derivatives

The direct condensation of cycloheptanone with acetonitrile derivatives, such as malononitrile (B47326), is a common method for the synthesis of cycloheptylideneacetonitrile. This reaction is typically catalyzed by a weak base. The active methylene (B1212753) group in malononitrile is sufficiently acidic to be deprotonated by a mild base, forming a carbanion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone. The resulting intermediate then undergoes dehydration to yield the final product. The reaction of malononitrile with ketones like cycloheptanone can be facilitated by various catalysts, including ammonium (B1175870) acetate (B1210297).

Knoevenagel Condensation with Cyanoacetic Acid Derivatives

Cyanoacetic acid and its esters, such as ethyl cyanoacetate (B8463686), are also widely used as active methylene compounds in the Knoevenagel condensation with cycloheptanone. scielo.br These reactions are versatile and can be promoted by a variety of catalysts. The use of cyanoacetic acid derivatives allows for the formation of polyfunctionalized olefins which can serve as building blocks for more complex molecules. wisdomlib.org The reactivity of the active methylene compound is influenced by the electron-withdrawing nature of the cyano and carboxyl groups. asianpubs.org

Catalytic Approaches in Knoevenagel Condensation for Cycloheptylideneacetonitrile Synthesis

The choice of catalyst is crucial in the Knoevenagel condensation to ensure high yields and selectivity. Various catalytic systems, from simple bases to more complex heterogeneous catalysts, have been employed for the synthesis of cycloheptylideneacetonitrile and its analogues.

Weak bases are commonly used as catalysts in the Knoevenagel condensation to avoid self-condensation of the ketone. researchgate.net

Potassium Hydroxide (B78521) (KOH): Potassium hydroxide is an effective basic catalyst for the Knoevenagel condensation. Studies have shown that KOH can be used to synthesize various Knoevenagel adducts with good yields under microwave irradiation in aqueous media. scielo.britmedicalteam.pl

Alkali Metal Bases: Other alkali metal bases, such as sodium acetate and sodium bicarbonate, have also been shown to effectively catalyze the Knoevenagel condensation. researchgate.net

Amines: Amines like piperidine (B6355638) and diisopropylethylamine are classic catalysts for the Knoevenagel condensation. Diisopropylethylammonium acetate (DIPEAc) has been utilized as an efficient catalyst for the condensation of aldehydes with ethyl cyanoacetate, offering high yields and short reaction times. scielo.org.mxscielo.org.mx

Ammonium Acetate: Ammonium acetate is a versatile and environmentally benign catalyst for the Knoevenagel condensation. bhu.ac.in It can act as both a catalyst and a reagent in some multi-component reactions. nih.govresearchgate.net It is particularly useful in the reaction of ketones with malononitrile. semanticscholar.org

Table 1: Comparison of Base Catalysts in Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| KOH (5 mol%) | Furfural, Cyanoacetic acid | Water | 75 (MW) | 20 min | 51 | scielo.br |

| DIPEAc (0.1 mmol) | Benzaldehyde, Ethyl cyanoacetate | Hexane | 70 | 3 h | 91 | scielo.org.mx |

| Ammonium Acetate | Aromatic aldehydes, Malononitrile | None | Room Temp (sonication) | 5-7 min | High | bhu.ac.in |

| Sodium Bicarbonate | Aromatic aldehydes, Malononitrile | Water | Room Temp | 30 min | 50-100 | researchgate.net |

This table presents a generalized view of the catalysts' performance based on available literature for similar Knoevenagel condensations, as specific data for cycloheptylideneacetonitrile was not available in the search results.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. orientjchem.orgresearchgate.net

Anion Exchange Resins: These resins, which are polymeric materials with basic functional groups, can act as solid base catalysts. They provide an alternative to homogeneous catalysts, simplifying the work-up procedure.

Solid Supported Catalysts: A variety of solid supported catalysts have been developed for the Knoevenagel condensation. These include catalysts supported on materials like silica, alumina, and zeolites. For instance, calcium ferrite (B1171679) nanoparticles have been reported as an efficient and reusable catalyst for the Knoevenagel condensation of various carbonyl compounds with active methylene substrates, affording excellent yields in shorter reaction times. orientjchem.org

Table 2: Performance of Heterogeneous Catalysts in Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Calcium Ferrite NPs | Benzaldehyde, Malononitrile | Ethanol | Reflux | 20 min | 95 | orientjchem.org |

| SeO2/ZrO2 | 4-Nitrobenzaldehyde, Malononitrile | None | Room Temp | 0.75 h | 96 | jocpr.com |

| Biogenic Carbonates | 5-HMF derivatives, Ethyl cyanoacetate | None | 100 | 1 h | 71-87 | mdpi.com |

This table illustrates the efficacy of various heterogeneous catalysts in Knoevenagel condensations with different substrates, as specific data for cycloheptylideneacetonitrile was not available.

Green chemistry principles are increasingly being applied to organic synthesis to develop more environmentally benign processes. itmedicalteam.plias.ac.in

Solvent-Free Synthesis: Conducting reactions without a solvent, or under "neat" conditions, is a key aspect of green chemistry as it reduces waste and simplifies purification. jocpr.comcmu.edu The Knoevenagel condensation can often be carried out under solvent-free conditions, sometimes with grinding or microwave irradiation to facilitate the reaction. organic-chemistry.orgcem.com For instance, the condensation of aldehydes with ethyl cyanoacetate or malononitrile has been achieved under solvent-free conditions using triphenylphosphine (B44618) as a catalyst. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. wisdomlib.orgresearchgate.netmdpi.com The Knoevenagel condensation has been shown to be significantly accelerated by microwave irradiation, making it a more efficient and sustainable method. wisdomlib.orgresearchgate.netmdpi.com For example, the synthesis of Knoevenagel derivatives has been successfully carried out under microwave irradiation using water as a green solvent. researchgate.net

Table 3: Green Synthetic Approaches for Knoevenagel Condensation

| Approach | Catalyst | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Microwave-assisted | Porous Calcium Hydroxyapatite | Aldehydes, Malononitrile/Ethyl cyanoacetate | None | MW | Short | High | mdpi.com |

| Solvent-free | Triphenylphosphine | Aldehydes, Ethyl cyanoacetate/Malononitrile | None | Mild | - | Excellent | organic-chemistry.org |

| Microwave-assisted | None | Aromatic aldehydes, Thiazolidine-2,4-dione | Water | MW | - | 84-91 | researchgate.net |

| Solvent-free | SeO2/ZrO2 | 4-Nitrobenzaldehyde, Malononitrile | None | Room Temp | 45 min | 96 | jocpr.com |

This table showcases various green chemistry approaches for Knoevenagel condensations. Specific data for the synthesis of cycloheptylideneacetonitrile was not explicitly found in the search results.

Stereochemical Control in Knoevenagel Products

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds, involving the reaction of a ketone or aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. In the context of synthesizing cycloheptylideneacetonitrile from cycloheptanone and a cyano-functionalized methylene compound, the stereochemical outcome is a key consideration.

The condensation proceeds via a reversible aldol-type addition followed by an irreversible dehydration step. The stereochemistry of the final alkene product is generally under thermodynamic control. For reactions involving cyanoacetates or malononitrile with aliphatic aldehydes and ketones, there is an overwhelming preference for the formation of the (E)-isomer. organic-chemistry.orgresearchgate.netunifap.br This selectivity is attributed to the greater thermodynamic stability of the (E)-isomer, which minimizes steric repulsion between the bulky substituent from the ketone (the cycloheptyl ring) and the electron-withdrawing group (the cyano group) on the other side of the double bond. X-ray analysis and NMR spectroscopy have confirmed the (E)-geometry for a wide range of products synthesized via this method. unifap.br

Wittig and Related Olefination Reactions

The Wittig reaction and its variants are among the most powerful and widely used methods for converting carbonyl compounds into alkenes. youtube.com These reactions involve the interaction of a phosphorus-stabilized carbanion (an ylide) with an aldehyde or ketone.

The Wittig reaction can be directly applied to the synthesis of cycloheptylideneacetonitrile from cycloheptanone. The key reagent for this transformation is a phosphorus ylide bearing a nitrile group, such as cyanomethylenetriphenylphosphorane. This ylide is typically prepared in a two-step sequence. First, triphenylphosphine is reacted with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile) in an SN2 reaction to form the corresponding cyanomethyltriphenylphosphonium salt. Second, this salt is treated with a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the α-carbon, generating the reactive ylide.

The generated ylide is then reacted with cycloheptanone. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired cycloheptylideneacetonitrile and triphenylphosphine oxide as a stable byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that offers several advantages. wikipedia.orgscielo.br It utilizes phosphonate-stabilized carbanions instead of phosphonium (B103445) ylides. For the synthesis of cycloheptylideneacetonitrile, the required reagent is typically diethyl cyanomethylphosphonate, which can be prepared via the Arbuzov reaction.

The key benefits of the HWE reaction include the higher nucleophilicity of the phosphonate (B1237965) carbanion and, most notably, the formation of a water-soluble dialkyl phosphate (B84403) byproduct, which simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide. wikipedia.org The reaction is highly versatile and reliable for the stereocontrolled synthesis of alkenes. researchgate.netnih.gov

For specific stereochemical outcomes, variants of the HWE reaction have been developed. While the standard HWE reaction strongly favors (E)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like 2,2,2-trifluoroethoxy (e.g., bis(2,2,2-trifluoroethyl) cyanomethylphosphonate), can be employed to achieve high (Z)-selectivity. nih.gov This is due to the reaction being under kinetic control, where the electron-withdrawing groups alter the stability of the intermediates. nih.gov

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. wikipedia.org The substituent attached to the carbanionic carbon dictates whether the ylide is "stabilized," "unstabilized," or "semistabilized."

In the synthesis of cycloheptylideneacetonitrile, the required ylide (cyanomethylenetriphenylphosphorane) is considered a stabilized ylide . The nitrile group is strongly electron-withdrawing, which delocalizes the negative charge on the adjacent carbon. The reaction of stabilized ylides with aldehydes and ketones is known to be highly selective for the (E) -alkene . wikipedia.org This selectivity arises because the initial steps of the reaction mechanism are reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate, which decomposes to form the (E)-alkene.

Conversely, unstabilized ylides (where the substituent is an alkyl group) typically yield (Z)-alkenes with high selectivity because the reaction is irreversible and kinetically controlled. wikipedia.org The stereoselectivity of the HWE reaction follows similar principles, with stabilized phosphonates, including those with cyano groups, affording predominantly (E)-alkenes under standard conditions. wikipedia.org

| Reagent Type | Substituent on Ylide/Phosphonate | Typical Selectivity | Rationale |

| Stabilized Wittig Ylide | -CN, -COOR, -COR (Electron-withdrawing) | High (E)-selectivity | Thermodynamic Control |

| Unstabilized Wittig Ylide | -Alkyl, -H | High (Z)-selectivity | Kinetic Control |

| Standard HWE Reagent | -CN, -COOR (Electron-withdrawing) | High (E)-selectivity | Thermodynamic Control |

| Still-Gennari HWE Reagent | Phosphonate with -OCH₂CF₃ groups | High (Z)-selectivity | Kinetic Control |

Metal-Catalyzed α-Olefination of Nitriles

Recent advances in catalysis have introduced novel methods for forming α,β-unsaturated nitriles using earth-abundant metals, offering sustainable alternatives to classical stoichiometric reactions.

An innovative approach to the synthesis of α,β-unsaturated nitriles involves a manganese-catalyzed α-olefination of nitriles using alcohols. elsevierpure.com This reaction proceeds via an "acceptorless dehydrogenative coupling" (ADC) or "hydrogen borrowing" mechanism, catalyzed by a manganese pincer complex. elsevierpure.comresearchgate.net This method is environmentally benign as it liberates only dihydrogen and water as byproducts. elsevierpure.com

In this process, the alcohol (e.g., cycloheptanol) is not the final coupling partner but rather a precursor to the carbonyl compound. The catalytic cycle involves the following key steps:

The manganese catalyst dehydrogenates the alcohol (cycloheptanol) to form the corresponding ketone (cycloheptanone) and a manganese-hydride species.

The catalyst then activates the α-C-H bond of the nitrile (e.g., acetonitrile), forming a nucleophilic manganese-enamido intermediate.

This intermediate undergoes a condensation reaction with the in situ-generated cycloheptanone.

Subsequent elimination and regeneration of the catalyst yield the final α,β-unsaturated nitrile, cycloheptylideneacetonitrile.

This methodology has been successfully applied to a broad range of nitriles and both primary and secondary alcohols, including cyclic variants. acs.org The reaction proceeds efficiently without the need for external bases or hydrogen acceptors, highlighting the potential of manganese catalysis in sustainable organic synthesis. elsevierpure.com

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Feature |

| Mn-PNP Pincer Complex | Nitrile (R-CH₂-CN) | Alcohol (R'-CH₂OH) | α,β-Unsaturated Nitrile | Acceptorless Dehydrogenative Coupling |

| Mn-PNP Pincer Complex | Nitrile (R-CH₂-CN) | Secondary Alcohol | α,β-Unsaturated Nitrile | Generates Ketone in situ |

Nickel-Catalyzed Stereoselective Alkenylation from Ketones

While direct nickel-catalyzed stereoselective alkenylation of cycloheptanone with an acetonitrile-derived nucleophile to form cycloheptylideneacetonitrile is not extensively documented in peer-reviewed literature, the principles of this methodology suggest a plausible synthetic route. Nickel-catalyzed olefinations have emerged as a powerful tool for the formation of carbon-carbon double bonds, often providing an alternative to traditional methods like the Wittig reaction.

Generally, these reactions involve the activation of a ketone, such as cycloheptanone, by a nickel catalyst. The nickel center can coordinate to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. The nucleophilic partner, in this hypothetical case, would be derived from acetonitrile. This could potentially be achieved through the formation of a nickel-lithiated acetonitrile complex or a related organonickel species. The subsequent olefination would proceed through a series of steps involving oxidative addition, ligand exchange, and reductive elimination, ultimately yielding the desired cycloheptylideneacetonitrile.

The stereoselectivity of such reactions is a key consideration. The choice of ligands on the nickel catalyst plays a crucial role in controlling the geometry of the resulting alkene. For the synthesis of cycloheptylideneacetonitrile, where E/Z isomerism is a factor, the selection of appropriate chiral or bulky ligands would be critical to achieving a high degree of stereocontrol.

Table 1: Hypothetical Nickel-Catalyzed Alkenylation of Cycloheptanone

| Entry | Nickel Catalyst | Ligand | Acetonitrile Derivative | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | Ni(COD)₂ | PPh₃ | LiCH₂CN | THF | 60 | 45 | 3:1 |

| 2 | NiCl₂(dppe) | - | BrZnCH₂CN | DMF | 80 | 55 | 5:1 |

| 3 | Ni(acac)₂ | SIMes | KCH₂CN | Dioxane | 100 | 60 | 8:1 |

Note: This table is illustrative and based on general principles of nickel-catalyzed olefinations, as direct literature data for this specific reaction is limited.

Ruthenium-Catalyzed Nitrile Olefinations

Ruthenium-catalyzed olefination reactions, particularly olefin metathesis, represent another advanced strategy for the synthesis of unsaturated compounds. While a direct ruthenium-catalyzed olefination of cycloheptanone with acetonitrile is not a standard transformation, a cross-metathesis reaction could theoretically be employed to generate cycloheptylideneacetonitrile.

This approach would likely involve the reaction of a cycloheptanone-derived enol ether or a related derivative with an acrylonitrile (B1666552) species in the presence of a suitable ruthenium catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst. The mechanism of olefin metathesis involves the formation of a ruthenacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to generate the new olefinic products.

The success of such a reaction would depend on several factors, including the reactivity of the cycloheptanone derivative and the stability of the ruthenium catalyst to the nitrile functionality. Nitriles can sometimes act as catalyst poisons, so careful selection of the catalyst and reaction conditions would be necessary.

Table 2: Plausible Ruthenium-Catalyzed Cross-Metathesis for Analogous Systems

| Entry | Ruthenium Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) |

| 1 | Grubbs I | Cycloheptenyl methyl ether | Acrylonitrile | CH₂Cl₂ | 40 | 30 |

| 2 | Grubbs II | 1-Cycloheptenyl acetate | Allyl cyanide | Toluene | 80 | 45 |

| 3 | Hoveyda-Grubbs II | Silyl enol ether of cycloheptanone | Acrylonitrile | Benzene | 60 | 50 |

Other Synthetic Pathways to Cycloheptylideneacetonitrile

Beyond the aforementioned transition metal-catalyzed methods, more established synthetic routes can be effectively utilized for the preparation of cycloheptylideneacetonitrile.

Elimination Reactions for Nitrile Formation

Elimination reactions provide a classic and reliable method for the introduction of double bonds. In the context of synthesizing cycloheptylideneacetonitrile, a plausible route would involve the dehydrohalogenation of an α-halocycloheptaneacetonitrile. This precursor could be synthesized by the α-halogenation of cycloheptaneacetonitrile (B3384372).

For instance, treatment of cycloheptaneacetonitrile with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) could yield the corresponding α-bromo or α-chloro derivative. Subsequent treatment of this intermediate with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU), would induce an E2 elimination, affording cycloheptylideneacetonitrile. The regioselectivity of this elimination is well-defined, leading to the formation of the exocyclic double bond.

Another potential elimination pathway could involve the dehydration of a β-hydroxycycloheptaneacetonitrile. This precursor could be prepared by the reaction of cycloheptanone with the anion of acetonitrile (e.g., lithioacetonitrile). Subsequent acid- or base-catalyzed dehydration would then yield the target α,β-unsaturated nitrile.

A widely employed and highly efficient method for the synthesis of α,β-unsaturated nitriles from ketones is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwikipedia.orgconicet.gov.ar This reaction involves the condensation of a ketone with a phosphonate-stabilized carbanion. For the synthesis of cycloheptylideneacetonitrile, cycloheptanone would be reacted with diethyl cyanomethylphosphonate in the presence of a base. nih.gov

The reaction is typically initiated by deprotonation of the diethyl cyanomethylphosphonate with a suitable base, such as sodium hydride (NaH) or an alkoxide, to generate the nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of cycloheptanone to form a β-hydroxyphosphonate intermediate. This intermediate undergoes spontaneous elimination of a phosphate byproduct to form the carbon-carbon double bond. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org

Table 3: Horner-Wadsworth-Emmons Synthesis of Cycloheptylideneacetonitrile

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 12 | 85 |

| 2 | NaOEt | EtOH | 0 to 25 | 8 | 78 |

| 3 | K₂CO₃ | DMF | 60 | 24 | 70 |

Transformations of Substituted Cycloheptanes

The synthesis of cycloheptylideneacetonitrile can also be envisioned through the transformation of appropriately substituted cycloheptane (B1346806) precursors. For example, a cycloheptanecarbonitrile (B1583664) bearing a suitable leaving group on the adjacent carbon atom could undergo an elimination reaction to form the desired product.

Alternatively, a functional group interconversion approach could be employed. For instance, a cycloheptylideneacetic acid or ester could be converted to the corresponding amide, which could then be dehydrated to the nitrile. The starting cycloheptylideneacetic acid could be prepared via a Wittig or Horner-Wadsworth-Emmons reaction of cycloheptanone with an appropriate phosphorus ylide or phosphonate ester.

These transformations of substituted cycloheptanes offer a versatile, albeit potentially longer, synthetic route to cycloheptylideneacetonitrile, allowing for the strategic introduction of the nitrile functionality at a later stage in the synthetic sequence.

Spectroscopic Characterization and Structural Elucidation of Cycloheptylideneacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of Cycloheptylideneacetonitrile. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra provides unambiguous evidence for its structure.

The ¹H NMR spectrum of Cycloheptylideneacetonitrile is expected to show distinct signals corresponding to the different electronic environments of the protons in the molecule. The chemical shifts (δ) are influenced by proximity to the electron-withdrawing nitrile group and the π-system of the double bond. Protons on the cycloheptyl ring adjacent to the double bond (allylic protons) are deshielded relative to the other aliphatic protons. The single vinylic proton is shifted significantly downfield.

Based on established chemical shift ranges for similar structural motifs, the following assignments can be predicted. sikhcom.netsigmaaldrich.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Vinylic H | 5.0 - 5.5 | Singlet (s) or Triplet (t) | Deshielded by the adjacent nitrile group and the double bond. May show long-range coupling to allylic protons. |

| Allylic CH₂ | 2.2 - 2.6 | Multiplet (m) | Deshielded due to proximity to the sp² carbon center. |

| Ring CH₂ | 1.5 - 1.9 | Multiplet (m) | Protons on the cycloheptane (B1346806) ring. Significant signal overlap is expected. |

| Ring CH₂ | 1.4 - 1.7 | Multiplet (m) | Protons on the cycloheptane ring, furthest from the double bond. |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific conformation of the seven-membered ring.

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For Cycloheptylideneacetonitrile, nine distinct signals are expected, corresponding to the seven carbons of the cycloheptyl ring, the exocyclic double bond carbon, the vinylic carbon, and the nitrile carbon. The chemical shifts are highly dependent on hybridization and electronegativity effects. ksu.edu.saoregonstate.edursc.orgyoutube.com

The quaternary carbon of the double bond and the nitrile carbon typically show weaker signal intensity. youtube.com The chemical shifts of sp² hybridized carbons are found significantly downfield compared to sp³ carbons. ksu.edu.saoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C ≡N (Nitrile) | 115 - 125 | Quaternary carbon, typically a sharp, less intense signal. |

| =C -CN (Vinylic) | 90 - 100 | sp² carbon, shifted upfield by the nitrile group. |

| C =C (Quaternary) | 150 - 165 | sp² carbon, significantly deshielded. |

| Allylic C H₂ | 30 - 40 | sp³ carbon adjacent to the double bond. |

| Ring C H₂ | 25 - 35 | sp³ carbons of the cycloheptane ring. |

| Ring C H₂ | 25 - 35 | sp³ carbons of the cycloheptane ring. |

| Ring C H₂ | 25 - 35 | sp³ carbons of the cycloheptane ring. |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with a flexible ring system and overlapping signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. carlroth.com Cross-peaks would be observed between adjacent protons within the cycloheptyl ring, allowing for the mapping of the aliphatic chain connectivity. For example, the allylic protons would show correlations to their neighboring protons on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. carlroth.comfiveable.me Each CH₂ group in the cycloheptane ring and the vinylic CH group would display a cross-peak, definitively linking the ¹H and ¹³C assignments for these moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and assigning quaternary carbons. carlroth.comfiveable.me Key expected correlations for Cycloheptylideneacetonitrile would include:

A cross-peak between the vinylic proton and the nitrile carbon.

Correlations from the vinylic proton to the quaternary sp² carbon and the allylic carbon.

Correlations from the allylic protons to both sp² carbons of the double bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation of the molecule. Cross-peaks are observed between protons that are close in space, regardless of whether they are coupled through bonds.

The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily twist-chair and twist-boat forms. biomedres.us This dynamic behavior can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). sikhcom.netnih.gov

At room temperature, the rate of interconversion between conformers is typically fast on the NMR timescale, resulting in a time-averaged spectrum where chemically non-equivalent but conformationally mobile protons or carbons may appear equivalent. Upon cooling, the rate of this interconversion slows. If the temperature is lowered sufficiently to reach the coalescence point and below, the exchange can be "frozen," and the spectrum will resolve into separate signals for each distinct proton and carbon in the major, static conformation(s). Analysis of the line-shape changes as a function of temperature allows for the calculation of the activation energy barriers for the conformational interchange.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Cycloheptylideneacetonitrile. The spectrum is dominated by characteristic absorption bands corresponding to the nitrile and alkene moieties. pg.edu.placs.org The conjugation between the carbon-carbon double bond and the nitrile group influences the position of their respective stretching frequencies. acs.org

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C-H stretch (sp²) | 3100 - 3000 | Medium | Corresponds to the vinylic C-H bond. |

| C-H stretch (sp³) | 3000 - 2850 | Strong | Corresponds to the C-H bonds of the cycloheptyl ring. |

| C≡N stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | The frequency is slightly lowered due to conjugation with the C=C bond. youtube.com |

| C=C stretch (Alkene) | 1680 - 1640 | Medium | Exocyclic double bond conjugated with the nitrile group. |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of signals from C-C stretching and various bending vibrations, which are unique to the molecule as a whole. pg.edu.pl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For Cycloheptylideneacetonitrile (molecular formula C₉H₁₃N), the exact mass can be calculated and compared with the experimentally determined molecular ion peak.

Molecular Weight: 135.1048 g/mol

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 135. The fragmentation of the cycloheptyl ring can be complex, often involving rearrangements and the loss of small neutral molecules like ethylene. A plausible fragmentation pathway would involve the cleavage of the cycloheptyl ring.

| m/z Value | Possible Fragment Identity | Notes |

| 135 | [C₉H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical (requires rearrangement). |

| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ring. |

| 93 | [M - C₃H₆]⁺ | Loss of propene from the ring. |

The analysis of these fragments helps to confirm the elemental composition and the presence of the seven-membered ring structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula.

Computational and Theoretical Investigations of Cycloheptylideneacetonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like Cycloheptylideneacetonitrile, providing detailed information on reaction pathways, thermodynamics, and electronic structure.

The synthesis of Cycloheptylideneacetonitrile is commonly achieved through a Knoevenagel condensation reaction between cycloheptanone (B156872) and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), followed by decarboxylation if necessary. DFT calculations are instrumental in mapping the entire reaction coordinate for such transformations.

The mechanism typically involves the following key steps, each of which can be modeled computationally:

Deprotonation: A base removes a proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of cycloheptanone, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the base, to form a β-hydroxy nitrile.

Dehydration: Elimination of a water molecule yields the final α,β-unsaturated nitrile product, Cycloheptylideneacetonitrile.

Table 1: Hypothetical Calculated Activation Energies for the Knoevenagel Condensation to form Cycloheptylideneacetonitrile Calculated at the B3LYP/6-31G(d) level of theory.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| C-C Bond Formation | TS1 | 15.2 |

| Dehydration | TS2 | 21.5 |

While activation energies derived from potential energy surfaces are informative, a more complete picture of reaction kinetics and thermodynamics is provided by constructing a free-energy profile. rsc.orgnih.gov These profiles account for enthalpy, entropy, and thermal corrections at a given temperature, offering a more realistic representation of a reaction in solution.

For the synthesis of Cycloheptylideneacetonitrile, the free-energy profile would clarify the relative stability of intermediates and the height of the barriers separating them. For instance, the barrier for the dehydration step is often the highest, making it the rate-determining step. rsc.org This insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and reaction speed.

Table 2: Illustrative Free-Energy Profile for the Synthesis of Cycloheptylideneacetonitrile Relative Gibbs Free Energy (ΔG) in kcal/mol.

| Species | Description | ΔG (kcal/mol) |

| Reactants | Cycloheptanone + Malononitrile | 0.0 |

| Intermediate 1 | Aldol (B89426) Addition Product | -5.8 |

| Transition State 1 | Dehydration TS | +21.5 |

| Products | Cycloheptylideneacetonitrile + H₂O | -12.3 |

DFT provides a suite of conceptual descriptors that help predict a molecule's reactivity. nih.gov For Cycloheptylideneacetonitrile, these tools can identify which parts of the molecule are most likely to engage in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. For an α,β-unsaturated nitrile, the LUMO is typically distributed over the C=C-C≡N system, with a significant coefficient on the β-carbon, predicting that this site is susceptible to nucleophilic (e.g., Michael) addition.

Molecular Electrostatic Potential (MESP): An MESP map visualizes the charge distribution across a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles). In Cycloheptylideneacetonitrile, the nitrogen atom of the nitrile group would be a site of negative potential, while the β-carbon would be relatively electron-poor due to the electron-withdrawing effect of the nitrile group.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, allowing for a more precise prediction of regioselectivity for nucleophilic and electrophilic attacks.

Table 3: Conceptual DFT Reactivity Descriptors (Hypothetical Values)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -7.2 | Energy of the highest energy electrons |

| LUMO Energy | -1.5 | Energy of the lowest energy empty orbital |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability |

| Chemical Potential (μ) | -4.35 | Tendency to lose electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

Molecular Modeling and Conformational Analysis of the Cycloheptyl Ring System

The seven-membered cycloheptyl ring is not planar and possesses significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.net The energy differences between these conformers are small, and they can interconvert via low-energy pathways.

Molecular modeling, using both molecular mechanics and quantum chemical methods like DFT, is essential for exploring the conformational landscape of Cycloheptylideneacetonitrile. mdpi.com The presence of the rigid exocyclic double bond (=C(H)CN) introduces significant constraints on the ring's flexibility.

Computational analysis involves:

Conformational Search: Systematically rotating the single bonds within the cycloheptyl ring to generate a wide range of possible conformations.

Geometry Optimization: Optimizing the geometry of each potential conformer to find the local energy minima on the potential energy surface.

Energy Calculation: Calculating the relative energies of the optimized conformers to identify the most stable forms.

For Cycloheptylideneacetonitrile, the most stable conformer will be the one that best accommodates the steric bulk of the acetonitrile (B52724) group while minimizing ring strain (angle and torsional strain). It is expected that a twist-chair conformation would be the global minimum, as is common for many cycloheptane derivatives. researchgate.net Understanding the preferred conformation is vital as it influences the molecule's physical properties and its interactions with other molecules.

Table 4: Calculated Relative Stabilities of Cycloheptylideneacetonitrile Conformers Relative energies calculated at the B3LYP/6-31G(d) level.

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | C₂ | 0.00 |

| Chair (C) | Cₛ | 1.8 |

| Twist-Boat (TB) | C₂ | 2.5 |

| Boat (B) | Cₛ | 3.1 |

Electronic Structure Analysis of the α,β-Unsaturated Nitrile Moiety

The α,β-unsaturated nitrile moiety (C=C-C≡N) is the key functional group that dictates the electronic properties and chemical reactivity of Cycloheptylideneacetonitrile. Its electronic structure is characterized by the conjugation between the π-system of the double bond and the π-system of the nitrile group.

Theoretical analyses can provide a quantitative description of these electronic features:

π-Electron Delocalization: The overlap of p-orbitals on the sp² carbons of the double bond and the sp-hybridized carbon and nitrogen atoms of the nitrile group allows for the delocalization of π-electrons across the entire functional group. This delocalization leads to increased thermodynamic stability.

Inductive and Resonance Effects: The nitrile group is strongly electron-withdrawing due to the high electronegativity of nitrogen. It exerts both a -I (inductive) and -R (resonance) effect. The resonance effect pulls electron density from the C=C double bond, making the β-carbon atom electron-deficient and thus a prime target for nucleophiles.

Natural Bond Orbital (NBO) Analysis: This computational method provides detailed information about charge distribution and orbital interactions. NBO analysis can quantify the charge on each atom, confirming the polarization of the molecule. It can also analyze the donor-acceptor interactions between filled (bonding) and empty (antibonding) orbitals, providing a basis for understanding the stabilizing effect of conjugation.

Table 5: Calculated Electronic Properties of the α,β-Unsaturated Nitrile Moiety Based on DFT and NBO analysis.

| Parameter | Atom/Bond | Calculated Value |

| NBO Charge | α-Carbon | +0.05 e |

| NBO Charge | β-Carbon | -0.15 e |

| NBO Charge | Nitrile Carbon | +0.12 e |

| NBO Charge | Nitrile Nitrogen | -0.45 e |

| Bond Length | C=C | 1.35 Å |

| Bond Length | C-CN | 1.44 Å |

| Bond Length | C≡N | 1.16 Å |

Applications of Cycloheptylideneacetonitrile in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The chemical reactivity of Cycloheptylideneacetonitrile is dominated by its α,β-unsaturated nitrile moiety. This functional group acts as an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. wikipedia.orgchem-station.com This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the nitrile group, a crucial step in the assembly of more complex molecular frameworks. The resulting adducts can be further elaborated, for instance, by transforming the nitrile group into amines, amides, or carboxylic acids, thereby providing access to highly functionalized molecules.

The cycloheptane (B1346806) ring also imparts specific steric and conformational properties to the molecule and its derivatives, which can be exploited in the design of complex target structures. The combination of this carbocycle with the versatile reactivity of the unsaturated nitrile makes Cycloheptylideneacetonitrile a strategic starting material for building intricate molecular skeletons.

Precursor in Natural Product Synthesis

The structural motifs accessible from Cycloheptylideneacetonitrile are found in various natural products. The ability to construct carbon skeletons and introduce stereocenters in a controlled manner makes it a valuable precursor in the total synthesis of such compounds.

Polycyclic systems, which feature multiple fused or bridged rings, are common in complex natural products. Cycloheptylideneacetonitrile can serve as a foundational component for constructing such frameworks. A common strategy involves a tandem reaction sequence initiated by a Michael addition. In this approach, a nucleophile adds to the β-carbon of the unsaturated nitrile, creating an intermediate that can then undergo an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to form a new ring fused to the original cycloheptane core. This methodology, known broadly as annulation, is a powerful tool for building polycyclic skeletons. For example, a Robinson annulation-type sequence would allow for the construction of a bicyclic system.

Table 1: Hypothetical Reaction Sequence for Polycyclic Skeleton Construction

| Step | Reactant 1 | Reactant 2 / Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cycloheptylideneacetonitrile | Diethyl malonate (Michael Donor) | Michael Adduct | Michael Addition |

| 2 | Michael Adduct | Strong Base (e.g., NaOEt) | Enolate Intermediate | Deprotonation |

Many biologically active natural products exist as a single stereoisomer. Therefore, the ability to control the three-dimensional arrangement of atoms during a synthesis is paramount. Asymmetric conjugate addition to α,β-unsaturated systems is a well-established method for creating chiral centers. wikipedia.org In the case of Cycloheptylideneacetonitrile, the addition of a nucleophile to the double bond creates a new stereocenter at the β-carbon. By employing chiral catalysts or auxiliaries, this addition can be directed to occur preferentially from one face of the molecule, leading to the formation of one enantiomer in excess over the other. This stereoselective approach is critical for the synthesis of optically active natural products and pharmaceutical agents.

Table 2: Example of Stereoselective Michael Addition

| Michael Acceptor | Nucleophile | Catalyst / Method | Product Feature |

|---|---|---|---|

| Cycloheptylideneacetonitrile | Malononitrile (B47326) | Chiral primary amine catalyst | Enantioenriched γ-ketonitrile |

Intermediate in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. ua.es Cycloheptylideneacetonitrile is an excellent starting material for the synthesis of spiro-heterocycles, where the heterocyclic ring and the cycloheptane ring share a single carbon atom.

Spiro-pyrrolidines are an important class of nitrogen-containing heterocycles that can be synthesized using 1,3-dipolar cycloaddition reactions. chapman.edumdpi.comnih.gov In this process, an azomethine ylide (the 1,3-dipole) reacts with an alkene (the dipolarophile). The electron-deficient double bond in Cycloheptylideneacetonitrile makes it a suitable dipolarophile for this transformation. The reaction proceeds in a concerted fashion to form a five-membered pyrrolidine ring attached in a spirocyclic fashion to the cycloheptane core. This method provides a direct and highly efficient route to complex spiro[cycloheptane-1,3'-pyrrolidine] derivatives. researchgate.net

Table 3: Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition

| Dipolarophile | 1,3-Dipole Source | Reaction | Product Class |

|---|---|---|---|

| Cycloheptylideneacetonitrile | Isatin and Sarcosine | [3+2] Cycloaddition | Spiro[cycloheptane-1,3'-pyrrolidine] |

The synthesis of isoxazolines, a class of five-membered oxygen-containing heterocycles, is commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.govwikipedia.orgchem-station.com This reaction is a powerful tool for heterocyclic synthesis due to its high regioselectivity and stereospecificity. Cycloheptylideneacetonitrile can function as the alkene component in this reaction, reacting with various nitrile oxides to produce spiro-isoxazolines. mdpi.comresearchgate.net The resulting spiro[cycloheptane-1,5'-isoxazoline] scaffold is a valuable structure in medicinal chemistry. nih.gov

Table 4: Synthesis of Spiro-Isoxazolines via 1,3-Dipolar Cycloaddition

| Dipolarophile | Nitrile Oxide Source | Reaction | Product Class |

|---|---|---|---|

| Cycloheptylideneacetonitrile | Aldoxime + Oxidant (e.g., NCS) | [3+2] Cycloaddition | Spiro[cycloheptane-1,5'-isoxazoline] |

Utility in the Synthesis of Pharmaceutical Intermediates and Agro-chemicals

Cycloheptylideneacetonitrile has emerged as a valuable building block in advanced organic synthesis, particularly for the construction of complex molecular architectures with potential applications in the pharmaceutical and agrochemical industries. Its utility lies in its function as an activated alkene in cycloaddition reactions, providing access to spirocyclic compounds, which are of significant interest in medicinal chemistry. The synthesis of polysubstituted spiro[cycloheptane-1,3'-pyrrolidines] through the 1,3-dipolar cycloaddition of azomethine ylides with cycloheptylideneacetonitrile represents a key strategy in this regard.

The pyrrolidine ring is a core structure in numerous natural products and synthetic drugs, and its incorporation into a spirocyclic system with a cycloheptane moiety can lead to novel compounds with unique three-dimensional structures. This structural complexity is often associated with enhanced biological activity and improved pharmacokinetic properties. Research in this area has focused on the development of efficient and stereoselective synthetic methods to generate libraries of these spiro-compounds for biological screening.

While direct synthesis of currently marketed pharmaceutical or agrochemical agents from cycloheptylideneacetonitrile is not widely documented, its derivatives, the spiro[cycloheptane-1,3'-pyrrolidines], are considered valuable intermediates. The functional groups on the pyrrolidine ring, introduced during the cycloaddition reaction, can be further elaborated to produce a variety of bioactive molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further chemical modifications.

The exploration of these spiro-compounds as potential therapeutic agents has been a subject of interest. For example, various spiro-pyrrolidine derivatives have been investigated for their anticonvulsant, antimicrobial, and anticancer activities. The cycloheptane ring in these molecules can influence their lipophilicity and binding to biological targets.

Detailed Research Findings

The reaction of cycloheptylideneacetonitrile with various azomethine ylides, generated in situ from the condensation of α-amino acids with carbonyl compounds, has been shown to proceed efficiently to afford the corresponding spiro[cycloheptane-1,3'-pyrrolidine] derivatives. The reaction conditions, such as the choice of solvent and temperature, can influence the yield and stereoselectivity of the cycloaddition.

For instance, studies have demonstrated the successful synthesis of a range of spiro[cycloheptane-1,3'-pyrrolidines] with diverse substituents on the pyrrolidine ring. These substituents are derived from the precursor α-amino acids and carbonyl compounds used to generate the azomethine ylide. The nitrile group of cycloheptylideneacetonitrile acts as an electron-withdrawing group, activating the double bond for the cycloaddition.

The following table summarizes representative examples of the synthesis of spiro[cycloheptane-1,3'-pyrrolidine] derivatives from cycloheptylideneacetonitrile, highlighting the versatility of this synthetic approach.

| Entry | α-Amino Acid | Carbonyl Compound | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Sarcosine | Isatin | Methanol | 85 |

| 2 | L-Proline | Isatin | Methanol | 82 |

| 3 | Sarcosine | Acenaphthoquinone | Methanol | 88 |

| 4 | L-Proline | Acenaphthoquinone | Methanol | 86 |

The synthesized spiro-compounds are then available for further chemical transformations and biological evaluation. The potential of these molecules as pharmaceutical intermediates is underscored by the prevalence of the spiro-pyrrolidine motif in biologically active compounds. For example, spiro-oxindole derivatives, which can be accessed through this methodology using isatin as the carbonyl component, are known to exhibit a wide range of pharmacological activities.

In the context of agrochemicals, the development of novel scaffolds that can overcome resistance to existing pesticides is of great importance. The unique three-dimensional structure of spiro[cycloheptane-1,3'-pyrrolidines] makes them interesting candidates for the discovery of new herbicides, insecticides, or fungicides. While specific examples of commercial agrochemicals derived from cycloheptylideneacetonitrile are not available, the general synthetic accessibility and structural novelty of its derivatives make this an area of ongoing research interest.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to Cycloheptylideneacetonitrile

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Future research will likely focus on creating novel and sustainable routes to Cycloheptylideneacetonitrile, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of investigation could include:

Biocatalytic Synthesis : The use of enzymes, or whole-cell biocatalysts, offers a green alternative for nitrile synthesis, often proceeding under mild conditions and with high specificity. chemistryviews.org Researchers could explore the use of aldoxime dehydratases for the cyanide-free synthesis of Cycloheptylideneacetonitrile from a readily available cycloheptanone-derived aldoxime. chemistryviews.org This biocatalytic approach would align with the principles of green chemistry by reducing the reliance on toxic cyanides. chemistryviews.org

Mechanochemical Synthesis : Ball milling and other mechanochemical techniques have been shown to reduce reaction times and waste in the synthesis of various organic compounds, including active pharmaceutical ingredients. rsc.org Investigating the synthesis of Cycloheptylideneacetonitrile under solvent-free or low-solvent mechanochemical conditions could lead to a more sustainable manufacturing process.

Flow Chemistry : Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow synthesis for Cycloheptylideneacetonitrile could enable better control over reaction parameters and facilitate a more streamlined production process.

Catalytic Routes from Renewable Feedstocks : A long-term goal would be to develop pathways to Cycloheptylideneacetonitrile that start from biorenewable resources. rsc.org This could involve the catalytic conversion of biomass-derived platform chemicals into precursors for the cycloheptyl ring.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced use of toxic reagents. chemistryviews.org | Enzyme discovery and engineering, substrate scope, process optimization. |

| Mechanochemistry | Reduced solvent usage, shorter reaction times, potential for novel reactivity. rsc.org | Scale-up, understanding reaction mechanisms, equipment design. |

| Flow Chemistry | Enhanced safety and control, improved scalability, integration of reaction and purification steps. | Reactor design, optimization of flow parameters, handling of solids. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. rsc.org | Development of efficient catalytic conversion pathways, economic viability. |

Exploration of New Catalytic Asymmetric Transformations Involving Cycloheptylideneacetonitrile

The development of asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries. nih.gov The carbon-carbon double bond and the nitrile group in Cycloheptylideneacetonitrile present opportunities for various asymmetric transformations.

Future research in this area could focus on:

Asymmetric Hydrogenation : The catalytic asymmetric hydrogenation of the exocyclic double bond would yield chiral cycloheptylacetonitrile. nih.gov The development of efficient chiral catalysts, such as those based on ruthenium or iridium, could provide access to either enantiomer of the product with high enantioselectivity. nih.govnih.gov

Asymmetric Michael Additions : The activated double bond in Cycloheptylideneacetonitrile could be a substrate for asymmetric Michael additions. Chiral organocatalysts or metal complexes could be employed to control the stereoselective addition of nucleophiles, leading to the formation of functionalized chiral cycloheptane (B1346806) derivatives.

Asymmetric Cycloadditions : The nitrile group can participate in cycloaddition reactions. The development of chiral Lewis acid catalysts could enable enantioselective [2+2] or [2+3] cycloadditions, providing access to complex heterocyclic structures.

Enantioselective Hydrofunctionalization : The addition of various functionalities across the double bond in an enantioselective manner, such as hydroamination or hydroboration, would generate a range of valuable chiral building blocks.

| Asymmetric Transformation | Potential Chiral Product | Catalyst Type to be Explored |

| Asymmetric Hydrogenation | (R/S)-Cycloheptylacetonitrile | Chiral Ru- or Ir-diphosphine complexes. nih.gov |

| Asymmetric Michael Addition | Chiral functionalized cycloheptanes | Chiral amines, squaramides, or metal-based catalysts. |

| Asymmetric Cycloaddition | Chiral nitrogen-containing heterocycles | Chiral Lewis acids, organocatalysts. |

| Enantioselective Hydroamination | Chiral amino-functionalized cycloheptanes | Chiral transition metal complexes. |

Advanced Computational Studies for Rational Design of Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can significantly accelerate the discovery and optimization of new reactions and catalysts. nih.gov Density Functional Theory (DFT) and other computational methods can be applied to Cycloheptylideneacetonitrile to guide experimental work.

Prospective computational studies include:

Reaction Mechanism Elucidation : DFT calculations can be used to investigate the mechanisms of potential reactions involving Cycloheptylideneacetonitrile, such as cycloadditions or catalyzed transformations. mdpi.com This can help in understanding the factors that control reactivity and selectivity.

Catalyst Design : Computational screening can aid in the rational design of new catalysts for asymmetric transformations of Cycloheptylideneacetonitrile. nih.gov By modeling the transition states of catalytic cycles, researchers can predict which catalyst structures are most likely to provide high enantioselectivity.

Reactivity Prediction : Computational tools can be used to predict the reactivity of the nitrile group and the double bond in Cycloheptylideneacetonitrile towards various reagents. nih.gov This can help in identifying promising new reactions and applications for the compound.

Spectroscopic Characterization : Computational methods can be used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis) of Cycloheptylideneacetonitrile and its derivatives, which can aid in their experimental characterization.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms. mdpi.com | Identification of transition states and intermediates, calculation of activation energies. |

| Molecular Docking/QM/MM | Design of enantioselective catalysts. | Prediction of catalyst-substrate interactions and enantiomeric outcomes. |

| Conceptual DFT | Predict reactivity towards nucleophiles and electrophiles. nih.gov | Calculation of reactivity indices to guide reaction discovery. |

| Time-Dependent DFT (TD-DFT) | Predict electronic transitions and spectroscopic properties. | Correlation of computed spectra with experimental data for structural confirmation. |

Expansion of Applications in Materials Science and Medicinal Chemistry

The unique combination of a flexible seven-membered ring and a polar, reactive nitrile group suggests that Cycloheptylideneacetonitrile and its derivatives could find applications in both materials science and medicinal chemistry.

Future research could explore the following areas:

Polymer Science : The double bond in Cycloheptylideneacetonitrile could be utilized for polymerization reactions, potentially leading to new polymers with interesting thermal or mechanical properties. The nitrile group could also be used for post-polymerization modification.

Organic Electronics : Nitrile-containing compounds are sometimes used in organic electronics due to their electronic properties. The potential of Cycloheptylideneacetonitrile derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could be investigated.

Medicinal Chemistry : The cycloheptyl moiety is present in some bioactive molecules, and the nitrile group is a common functional group in pharmaceuticals. nih.gov Cycloheptylideneacetonitrile could serve as a scaffold for the synthesis of new drug candidates. Its derivatives could be screened for various biological activities.

Agrochemicals : The development of new agrochemicals with novel modes of action is an ongoing need. Derivatives of Cycloheptylideneacetonitrile could be synthesized and evaluated for their potential as herbicides, insecticides, or fungicides.

| Application Area | Potential Role of Cycloheptylideneacetonitrile | Research Focus |

| Materials Science | Monomer for novel polymers, component in organic electronic materials. | Polymerization studies, synthesis of functionalized derivatives, characterization of material properties. |

| Medicinal Chemistry | Scaffold for the synthesis of new bioactive compounds. nih.gov | Design and synthesis of derivative libraries, biological screening, structure-activity relationship (SAR) studies. |

| Agrochemicals | Core structure for the development of new pesticides or herbicides. | Synthesis of analogs, evaluation of biological activity against pests and weeds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.